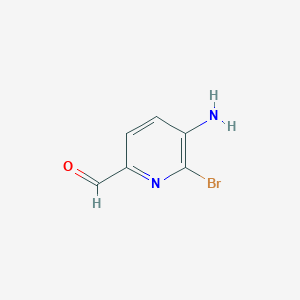

5-amino-6-bromopyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

5-amino-6-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBLDFYWWYLQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Hydrolysis Route via Trichloroacetone

Reaction Mechanism and Procedure

The most documented method involves cyclization of 2-amino-6-bromopyridine with 1,1,3-trichloroacetone , followed by hydrolysis. Key steps include:

- Cyclization :

- 2-Amino-6-bromopyridine reacts with trichloroacetone in dimethoxyethane (DME) at 70°C for 15 hours, forming 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde as an intermediate.

- The reaction proceeds via nucleophilic attack of the amine on trichloroacetone, followed by cyclization to form the imidazo[1,2-a]pyridine core.

- Hydrolysis :

Optimization Insights:

Suzuki Coupling and Functional Group Interconversion

MEM-Protected Intermediate Synthesis

A patent (CN110746345B) outlines a multi-step approach using MEM (2-methoxyethoxymethyl) protection:

- MEM Protection :

- 4-Bromo-2-bromomethylphenol is protected with MEMCl in an aprotic solvent.

- Borylation :

- The MEM-protected intermediate undergoes borylation with trimethyl borate to form a boronic acid derivative.

- Suzuki Coupling :

- Coupling with 2-bromopyridine using Pd(dppf)Cl₂ yields 2-(5-bromo-2-MEM-benzyl)pyridine .

- Deprotection and Oxidation :

Yield and Scalability:

- Overall yield: ~80% after optimization.

- Advantage : Modular approach suitable for industrial-scale production.

Oxidation of Methyl-Substituted Precursors

Amination-Oxidation Strategy

A method from CN105348181A describes synthesizing 2-amino-5-methyl-6-bromopyridine via sodium amide-mediated amination. Subsequent oxidation of the methyl group could yield the aldehyde:

- Oxidation Reagents :

- Selenium dioxide (SeO₂) or CrO₃ under controlled conditions.

- Challenges :

- Over-oxidation to carboxylic acids and regioselectivity issues due to competing directing effects (amino vs. aldehyde groups).

Chemical Reactions Analysis

Types of Reactions

5-amino-6-bromopyridine-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 5-Amino-6-bromopicolinic acid.

Reduction: 5-Amino-6-bromopicolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Amino-6-bromopyridine-2-carbaldehyde serves as an important building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential in treating various diseases, particularly cancer.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives synthesized from this compound. For instance, a derivative demonstrated potent cytotoxicity against multiple cancer cell lines, including glioblastoma and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has also shown that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Synthetic Applications

This compound is utilized in various synthetic methodologies due to its reactive functional groups.

Synthesis of Heterocycles

The compound can serve as a precursor in the synthesis of diverse heterocyclic compounds. For example, it has been employed in electrochemically mediated reactions to produce cyanated heterocycles, which are valuable in pharmaceutical applications .

One-Pot Reactions

The compound is also used in one-pot synthesis methods that streamline the production of complex molecules. This approach not only enhances efficiency but also reduces the need for multiple purification steps, making it attractive for industrial applications .

Biological Evaluation

The biological evaluation of compounds derived from this compound has revealed promising results.

Cytotoxicity Studies

Comprehensive cytotoxicity assays have been conducted on various cancer cell lines, demonstrating that certain derivatives possess enhanced cytotoxic effects when combined with existing chemotherapeutics. This synergy could lead to more effective treatment regimens for cancer patients .

Mechanistic Insights

Studies exploring the mechanism of action of these compounds indicate that they may act through multiple pathways, including inhibition of specific kinases involved in cancer progression. This multifaceted approach could be beneficial in overcoming resistance seen with traditional chemotherapy .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 5-amino-6-bromopyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-amino-6-bromopyridine-2-carbaldehyde with key analogs based on substituent positions, functional groups, and molecular properties:

Key Research Findings :

Electronic Effects: The amino group at position 5 in this compound donates electron density to the pyridine ring, activating positions 2 and 4 for electrophilic attack. In contrast, non-amino analogs (e.g., 5-bromopyridine-2-carbaldehyde) exhibit reduced ring activation . Bromine at position 6 exerts a strong electron-withdrawing effect, stabilizing the aldehyde group at position 2 against nucleophilic degradation .

Reactivity in Synthesis: The aldehyde group in this compound participates in condensation reactions (e.g., formation of Schiff bases), whereas hydroxymethyl analogs (e.g., 5-bromo-2-hydroxymethylpyridine) undergo esterification or etherification . Halogenated analogs like 5-bromo-6-chloropyridin-2-amine (similarity score 0.85 ) are less reactive in cross-coupling reactions compared to aldehyde-containing derivatives due to the absence of an electrophilic site.

Crystallographic Validation :

- Structural validation tools like SHELXL and SHELXS () are critical for confirming substituent positions in bromopyridine derivatives, especially for distinguishing positional isomers (e.g., 2- vs. 3-carbaldehydes) .

Biological Activity

5-Amino-6-bromopyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom and an amino group attached to a pyridine ring. Its structure can be represented as follows:

This compound is soluble in organic solvents such as dichloromethane and methanol but is insoluble in water, which influences its bioavailability and application in biological systems .

Synthesis

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by formylation. The general steps include:

- Bromination : Bromine is introduced at the 6-position of the pyridine ring.

- Formylation : The amino group is then converted to a carbaldehyde through reaction with appropriate aldehydes under acidic conditions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Different Pathogens

The minimum inhibitory concentration (MIC) values demonstrate that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties, particularly against lung cancer cell lines such as A549. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study: Anticancer Activity Evaluation

In a study where A549 cells were treated with various concentrations of this compound, the following results were observed:

- Concentration : 100 µM for 24 hours

- Cell Viability : Reduction to approximately 50% compared to untreated controls.

This suggests that the compound effectively reduces cell viability in cancerous cells while demonstrating lower toxicity to normal cells, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial and cancerous cells. It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-6-bromopyridine-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of pyridine derivatives followed by functional group modifications. For example, nucleophilic substitution reactions using brominating agents (e.g., NBS or Br₂) on precursor pyridine aldehydes are common. Optimization involves controlling temperature (0–5°C for bromination to avoid over-substitution) and using catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Monitor reaction progress using TLC or HPLC with UV detection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9.8–10.2 ppm) and bromine/amino group positions. Aromatic protons in pyridine rings appear between δ 7.5–8.5 ppm, with splitting patterns indicating substituent positions .

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles, torsion angles) using SHELX or WinGX for structure refinement. Validate hydrogen bonding patterns (e.g., N–H···O interactions) via graph-set analysis .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~215–217 for [M+H]⁺) and bromine isotope patterns .

Advanced Research Questions

Q. How can hydrogen bonding and supramolecular interactions influence the crystallographic packing of this compound?

- Methodological Answer : The aldehyde and amino groups participate in N–H···O and C–H···Br interactions, forming 1D chains or 2D sheets. Use graph-set analysis (as per Etter’s rules) to classify motifs like R₂²(8) rings or C(4) chains. Computational tools (e.g., Mercury, PLATON) map interactions, while thermal analysis (DSC/TGA) assesses stability implications of packing modes .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Discrepancy in Tautomerism : If NMR suggests dynamic equilibria (e.g., enol-imine vs. keto-amine forms), use low-temperature NMR (−40°C) to "freeze" conformers. Compare with DFT-optimized structures (Gaussian, B3LYP/6-31G*) .

- Crystallographic Disorder : Refine occupancy factors in SHELXL and validate using R₁/wR₂ residuals (<5% for high-quality data). Employ TWINABS for twinned crystals .

Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura couplings, simulate Pd-catalyzed pathways to assess feasibility of aryl boronate substitutions at the bromine position .

- Docking Studies : If targeting biological applications (e.g., enzyme inhibition), dock the compound into active sites (AutoDock Vina) to prioritize synthetic targets based on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.